molecular formula C12H16N2O5 B065048 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid CAS No. 183741-86-8

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

Cat. No.: B065048
CAS No.: 183741-86-8
M. Wt: 268.27 g/mol
InChI Key: YSPBACAUWGFVRJ-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonylamino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The methoxy group can be introduced via methylation reactions, and the carboxylic acid group can be formed through oxidation reactions or by using carboxylation reagents .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its structure allows for modifications that can enhance drug efficacy and selectivity .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .

Comparison with Similar Compounds

    5-Amino-2-methoxypyridine-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    5-(Methoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid: Features a methoxycarbonyl protecting group instead of tert-butoxycarbonyl.

    5-(Tert-butoxycarbonylamino)-2-hydroxypyridine-4-carboxylic acid: Has a hydroxyl group instead of a methoxy group.

Uniqueness: The presence of the tert-butoxycarbonylamino group in 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid provides unique stability and reactivity characteristics, making it a valuable intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBACAUWGFVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376739
Record name 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183741-86-8
Record name 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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